13-Dihydrocarminomycinone is a notable compound within the class of anthracycline antibiotics, which are primarily recognized for their potent anti-cancer properties. It is derived from the natural product carminomycin, which is produced by the fermentation of certain strains of Micromonospora bacteria. This compound has garnered attention due to its structural similarities to other well-known anthracyclines, such as doxorubicin and daunorubicin, which are extensively used in cancer therapy.
The primary source of 13-Dihydrocarminomycinone is the fermentation of Micromonospora species, particularly Micromonospora purpurea. These microorganisms are known for their ability to produce a variety of bioactive compounds, including antibiotics and anticancer agents. The extraction and purification processes typically involve solvent extraction and chromatographic techniques to isolate the desired compound from the fermentation broth.
13-Dihydrocarminomycinone falls under the classification of anthracycline antibiotics. This class is characterized by a tetracyclic ring structure that is crucial for its biological activity. Anthracyclines are widely studied for their mechanisms of action against cancer cells, primarily through intercalation into DNA and inhibition of topoisomerase II.
The synthesis of 13-Dihydrocarminomycinone can be approached through both natural extraction and synthetic routes. The natural extraction involves culturing Micromonospora strains under specific conditions to maximize yield.
The molecular structure of 13-Dihydrocarminomycinone consists of a tetracyclic ring system with various functional groups that contribute to its biological properties. The compound has a molecular formula of CHO and a molecular weight of approximately 416.41 g/mol.
The chemical behavior of 13-Dihydrocarminomycinone includes various reactions typical for anthracyclines, such as:
The mechanism by which 13-Dihydrocarminomycinone exerts its anticancer effects involves several key processes:
Studies have demonstrated that 13-Dihydrocarminomycinone exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an effective chemotherapeutic agent.
13-Dihydrocarminomycinone has potential applications in various scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: